molecular formula C16H16N4 B1300287 5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine CAS No. 223518-72-7

5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine

Cat. No. B1300287
M. Wt: 264.32 g/mol
InChI Key: MFTHPFSYPRDVIT-UHFFFAOYSA-N
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Patent
US06531478B2

Procedure details

To a solution of 1-(4-tolyl)-3-(4-nitrophenyl)-5-aminopyrazole (0.48 g, 1.6 mmol) in EtOAc (50 mL) at room temperature was added 10% Pd-C (0.1 g). The mixture was treated with hydrogen gas at 30 psi for 30 min. on a Parr shaker. The mixture was filtered through Celite and the solvent removed by rotary evaporation to yield 1-(4-tolyl)-3-(4-aminophenyl)-5-aminopyrazole as an oil, which was used without further purification.
Name
1-(4-tolyl)-3-(4-nitrophenyl)-5-aminopyrazole
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:22])[CH:6]=[CH:5][C:4]([N:7]2[C:11]([NH2:12])=[CH:10][C:9]([C:13]3[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=3)=[N:8]2)=[CH:3][CH:2]=1.[H][H]>CCOC(C)=O.[Pd]>[C:1]1([CH3:22])[CH:2]=[CH:3][C:4]([N:7]2[C:11]([NH2:12])=[CH:10][C:9]([C:13]3[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][CH:14]=3)=[N:8]2)=[CH:5][CH:6]=1

Inputs

Step One
Name
1-(4-tolyl)-3-(4-nitrophenyl)-5-aminopyrazole
Quantity
0.48 g
Type
reactant
Smiles
C1(=CC=C(C=C1)N1N=C(C=C1N)C1=CC=C(C=C1)[N+](=O)[O-])C
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)N1N=C(C=C1N)C1=CC=C(C=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.